2-(1,3-benzodioxol-5-yl)-5-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}pyrazolo[1,5-a]pyrazin-4(5H)-one
Description
The compound 2-(1,3-benzodioxol-5-yl)-5-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}pyrazolo[1,5-a]pyrazin-4(5H)-one is a pyrazolo[1,5-a]pyrazinone derivative featuring a 1,3-benzodioxole moiety and a 4-(4-fluorophenyl)piperazine side chain. Its structure combines a heterocyclic core with substituents known to modulate pharmacokinetic and pharmacodynamic properties. The benzodioxol group enhances metabolic stability, while the fluorophenylpiperazine moiety may improve receptor binding affinity, particularly in central nervous system (CNS) or kinase-targeting applications .
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-5-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]pyrazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22FN5O4/c26-18-2-4-19(5-3-18)28-7-9-29(10-8-28)24(32)15-30-11-12-31-21(25(30)33)14-20(27-31)17-1-6-22-23(13-17)35-16-34-22/h1-6,11-14H,7-10,15-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKDAVBYQGVTTAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CN3C=CN4C(=CC(=N4)C5=CC6=C(C=C5)OCO6)C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22FN5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Key Structural Features
| Feature | Description |
|---|---|
| Benzodioxole Ring | Imparts potential psychoactive properties |
| Piperazine Group | Known for enhancing binding affinity |
| Pyrazolo[1,5-a]pyrazin Core | Associated with various pharmacological effects |
Antidepressant Activity
Research indicates that compounds featuring piperazine and benzodioxole structures exhibit significant antidepressant effects. For instance, derivatives of this compound have been evaluated for their ability to modulate serotonin and norepinephrine levels in the brain, similar to established antidepressants like selective serotonin reuptake inhibitors (SSRIs) .
Antipsychotic Properties
The incorporation of the piperazine moiety suggests potential antipsychotic properties. Studies have shown that similar compounds can act as antagonists at dopamine receptors, which are critical targets in the treatment of schizophrenia .
Anticancer Activity
Preliminary studies suggest that the compound may possess anticancer properties. The pyrazolo[1,5-a]pyrazin structure has been linked to inhibition of tumor growth in various cancer cell lines. In vitro studies demonstrated significant cytotoxicity against human cancer cells .
Neuroprotective Effects
The compound's ability to cross the blood-brain barrier (BBB) makes it a candidate for neuroprotective therapies. Research indicates that it may mitigate neurodegenerative processes by reducing oxidative stress and inflammation .
Case Study 1: Antidepressant Evaluation
A study published in the Journal of Medicinal Chemistry evaluated a series of benzodioxole derivatives for their antidepressant activity. The lead compound demonstrated a significant decrease in depression-like behavior in animal models when compared to controls .
Case Study 2: Anticancer Screening
In vitro assays conducted on various cancer cell lines revealed that the compound inhibited cell proliferation effectively. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G2/M phase .
Case Study 3: Neuroprotection Research
A recent study investigated the neuroprotective effects of similar compounds on neuronal cells subjected to oxidative stress. Results showed that these compounds significantly reduced cell death and improved cell viability .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound belongs to a broader class of pyrazolo-fused heterocycles, which include pyrazolo[1,5-a]pyrimidines, pyrazolo[1,5-c]benzoxazines, and related derivatives. Key structural differences and similarities are outlined below:
Table 1: Structural and Functional Comparison
Key Observations:
Core Structure Variations: Pyrazolo[1,5-a]pyrimidinones (e.g., MK66) exhibit a seven-membered ring, while pyrazolo[1,5-a]pyrazinones (target compound) have a six-membered pyrazinone core. The latter may offer distinct conformational flexibility for receptor binding . Pyrazolo-benzoxazines () differ in oxygen positioning but share fused heterocyclic systems that influence electronic properties .
Substituent Impact: Fluorine Incorporation: The 4-fluorophenyl group in the target compound and ’s PI3Kδ inhibitor enhances lipophilicity and metabolic resistance, a common strategy in drug design . Benzodioxol vs. Methoxy/Chloro Groups: The 1,3-benzodioxol group in the target compound may improve solubility compared to lipophilic substituents like trifluoromethyl () or dichlorophenyl groups .
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing this compound, and how can reaction yields be optimized?
- The synthesis involves multi-step organic reactions, including:
- Condensation : Coupling the pyrazolo[1,5-a]pyrazine core with the 1,3-benzodioxole moiety via nucleophilic substitution (e.g., using Knoevenagel or Ullmann coupling) .
- Piperazine functionalization : Introducing the 4-(4-fluorophenyl)piperazine group via amide bond formation using carbodiimide coupling agents (e.g., EDCI/HOBt) .
- Optimization strategies :
- Use high-purity intermediates and controlled reaction conditions (e.g., inert atmosphere, anhydrous solvents).
- Employ microwave-assisted synthesis to reduce reaction time and improve regioselectivity .
- Purify intermediates via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization .
Q. Which characterization techniques are essential for confirming the compound’s structure and purity?
- Nuclear Magnetic Resonance (NMR) :
- 1H/13C NMR to verify substituent positions (e.g., benzodioxole protons at δ 6.8–7.2 ppm, piperazine methylenes at δ 2.5–3.5 ppm) .
Q. How can researchers assess the compound’s biological activity in preliminary assays?
- Enzyme inhibition assays : Test against kinases (e.g., PI3K, MAPK) using fluorescence-based ATP competition assays .
- Cellular cytotoxicity : Screen in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, with IC50 calculations .
- Solubility/stability : Measure in PBS (pH 7.4) and simulated gastric fluid to predict bioavailability .
Advanced Research Questions
Q. What structure-activity relationships (SAR) are critical for enhancing target binding affinity?
- Key modifications :
- Benzodioxole moiety : Replace with bioisosteres (e.g., benzofuran) to improve metabolic stability .
- Piperazine substituent : Vary fluorophenyl groups (e.g., 2,4-difluorophenyl) to optimize hydrophobic interactions .
- SAR Example :
| Modification | Activity (IC50) | Notes |
|---|---|---|
| Base compound | 120 nM (PI3Kα) | Reference |
| Benzofuran analog | 85 nM | Improved stability |
| 2,4-Difluorophenyl | 65 nM | Enhanced binding |
Q. How can computational modeling guide the design of derivatives with improved pharmacokinetics?
- Molecular docking : Use AutoDock Vina to predict binding modes to target proteins (e.g., PI3K catalytic domain) .
- ADME prediction : Employ SwissADME to assess logP (<5), topological polar surface area (<140 Ų), and CYP450 interactions .
- MD simulations : Analyze ligand-protein stability over 100 ns trajectories (GROMACS/AMBER) to identify critical hydrogen bonds .
Q. What experimental approaches resolve contradictions between in vitro activity and in vivo efficacy?
- Pharmacokinetic profiling : Measure plasma half-life, clearance, and tissue distribution in rodent models .
- Metabolite identification : Use LC-MS/MS to detect phase I/II metabolites (e.g., glucuronidation of the benzodioxole group) .
- Formulation optimization : Develop nanoparticle carriers (e.g., PLGA) to enhance solubility and bioavailability .
Q. How can researchers validate target engagement in complex biological systems?
- Cellular thermal shift assay (CETSA) : Confirm target binding by measuring protein thermal stability shifts .
- CRISPR/Cas9 knockouts : Use gene-edited cell lines to correlate activity with target expression .
- In vivo imaging : Track compound distribution via fluorescent labeling (e.g., Cy5 conjugation) .
Methodological Notes
- Data Interpretation : Cross-validate NMR/MS results with synthetic intermediates to avoid misassignment .
- Contradictory solubility data : Re-evaluate solvent systems (e.g., DMSO vs. aqueous buffers) and use dynamic light scattering (DLS) to detect aggregation .
- Scale-up challenges : Transition from batch to flow chemistry for safer handling of reactive intermediates (e.g., oxazole formation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
